molecular formula C8H5BrClNO2S B1414091 5-Bromo-4-cyano-2-methylbenzenesulfonyl chloride CAS No. 1807028-76-7

5-Bromo-4-cyano-2-methylbenzenesulfonyl chloride

Cat. No.: B1414091
CAS No.: 1807028-76-7
M. Wt: 294.55 g/mol
InChI Key: LYICVHHIZFVDIN-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO2S. This compound is notable for its applications in various chemical reactions and its utility in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyano-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-4-cyano-2-methylbenzene. This process can be achieved through the reaction of the aromatic compound with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction: The compound can be reduced to its corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols. The reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of sulfonyl chlorides to sulfonamides.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

5-Bromo-4-cyano-2-methylbenzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biological Studies: The compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: The compound is used in the synthesis of probes and sensors for detecting biological molecules.

Mechanism of Action

The mechanism by which 5-Bromo-4-cyano-2-methylbenzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form stable covalent bonds with various nucleophilic species, facilitating the synthesis of a wide range of sulfonyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-difluorobenzenesulfonyl chloride: Similar in structure but with fluorine atoms instead of a cyano group and a methyl group.

    4-Bromo-2-methylbenzenesulfonyl chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    4-Cyano-2-methylbenzenesulfonyl chloride: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.

Uniqueness

5-Bromo-4-cyano-2-methylbenzenesulfonyl chloride is unique due to the presence of both a bromine atom and a cyano group on the aromatic ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

5-bromo-4-cyano-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)7(9)3-8(5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYICVHHIZFVDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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